A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
Abstract: This document provides an in-depth technical overview of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key fluorinated building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, discuss robust synthetic strategies with a focus on methodological rationale, and detail its established applications, particularly in the development of Central Nervous System (CNS) agents. This guide is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this versatile molecular scaffold.
Molecular Profile and Physicochemical Properties
Core Structure and Nomenclature
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine belongs to the class of aminotetralins, which are privileged structures in pharmacology. The molecule consists of a tetrahydronaphthalene core, which fuses a benzene ring with a cyclohexane ring. A primary amine is substituted at the C1 (benzylic) position, and a fluorine atom is located at the C6 position on the aromatic ring. The C1 position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
This specific substitution pattern is of high interest because the fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the aminotetralin core is a known pharmacophore for interacting with various CNS receptors.[1]
Key Physicochemical Data
The fundamental properties of the compound and its common salt form are summarized below. It is critical for researchers to specify the exact form—free base or a particular salt—as this impacts properties like solubility and melting point.
| Property | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (Free Base) | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (HCl Salt) |
| CAS Number | 1220039-98-4[2] | 1373223-69-8[3] |
| Molecular Formula | C₁₀H₁₂FN[2] | C₁₀H₁₂FN·HCl[3] |
| Molecular Weight | 165.21 g/mol [2] | 201.66 g/mol [3] |
| Appearance | Data not available (Typically an oil or low-melting solid) | Data not available (Typically a crystalline solid) |
| Purity | Commonly available at ≥95%[2] | Commonly available at ≥95%[3] |
| InChI Key | WEVSXXAELLQXOQ-UHFFFAOYSA-N[2] | Not directly available |
Synthesis and Manufacturing
Strategic Overview: The Reductive Amination Pathway
From a retrosynthetic perspective, the most direct and industrially scalable approach to synthesizing 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is through the reductive amination of the corresponding ketone, 6-fluoro-1-tetralone. This strategy is favored for several reasons:
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Convergence: It combines the carbon skeleton and the nitrogen functionality in a single, efficient step.
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Precursor Availability: 6-fluoro-1-tetralone is a readily accessible intermediate, often prepared via Friedel-Crafts cyclization of fluorophenyl-substituted butyric acids.[4]
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Process Control: The reaction conditions can be tuned to control selectivity and yield. Chiral variants of this reaction (e.g., using chiral auxiliaries or catalysts) can provide enantiomerically enriched products, which is crucial for pharmaceutical applications.[1]
The core mechanism involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Recommended Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the reductive amination process.
Caption: Reductive amination workflow for synthesizing the target amine.
Detailed Experimental Protocol: Representative Synthesis
This protocol describes a standard laboratory-scale synthesis via reductive amination. The choice of sodium cyanoborohydride (NaBH₃CN) is strategic; it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
Objective: To synthesize racemic 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
Materials:
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6-Fluoro-1-tetralone (1.0 eq)
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Ammonium acetate (10.0 eq)
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Sodium cyanoborohydride (1.5 eq)
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Methanol (anhydrous)
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Hydrochloric acid (concentrated)
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Diethyl ether
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: To a solution of 6-fluoro-1-tetralone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature under an inert atmosphere (N₂) for 30 minutes to facilitate imine formation.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove most of the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
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Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude free base amine.
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Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until precipitation is complete. Stir the resulting slurry for 1 hour at 0 °C.
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Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride as a solid.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical features.
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¹H NMR: The spectrum will feature distinct regions. The aromatic region (approx. 6.8-7.5 ppm) will show complex splitting patterns due to the fluorine atom's coupling with adjacent protons (³JHF and ⁴JHF). The benzylic proton at C1 (approx. 4.0-4.5 ppm) will appear as a multiplet. The aliphatic protons at C2, C3, and C4 will be in the upfield region (approx. 1.5-3.0 ppm) and will show complex diastereotopic splitting.[5] The amine protons (NH₂) often appear as a broad singlet.
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¹³C NMR: The aromatic carbons will appear between 110-165 ppm. The carbon bearing the fluorine (C6) will show a large one-bond coupling constant (¹JCF, typically >240 Hz). Other aromatic carbons will show smaller 2- and 3-bond C-F couplings. The C1 carbon bearing the amine will be found around 50-55 ppm.
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Mass Spectrometry: In an EI-MS spectrum, the molecular ion peak (M⁺) should be observed at m/z = 165. A common fragmentation pathway would be the loss of the amino group or cleavage of the alicyclic ring.
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HPLC: Purity is assessed using reverse-phase HPLC with UV detection (e.g., at 254 nm). Chiral HPLC methods, using columns like Chiralpak, are essential to separate and quantify the (R) and (S) enantiomers.[6]
Chemical Reactivity and Stability
Reactivity of the Primary Amine
The primary amine is the main center of reactivity, behaving as a potent nucleophile.[7] This allows for straightforward derivatization:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to yield secondary and tertiary amines.
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N-Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives.
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Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.
These reactions are fundamental to using this molecule as a scaffold in drug discovery, enabling the exploration of the surrounding chemical space to optimize pharmacological activity.[8]
Storage and Stability
Like many primary amines, 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is susceptible to slow oxidation and can absorb atmospheric CO₂. For long-term storage, it is best kept as the hydrochloride salt, which is more stable and less volatile. The free base should be stored under an inert atmosphere (argon or nitrogen) at a reduced temperature (2-8 °C).
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-drug but rather a crucial starting material or intermediate.[1] Its derivatives have shown significant potential in neuropharmacology.
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Central Nervous System Agents: The aminotetralin framework is a well-established pharmacophore for monoamine neurotransmitter systems. Derivatives are actively researched as selective serotonin reuptake inhibitors (SSRIs), as well as ligands with activity at dopaminergic and serotonergic receptors.[1]
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Chiral Building Block: The chiral nature of the C1 amine allows for its use in asymmetric synthesis to produce enantiomerically pure final compounds.[1] This is critical, as the pharmacological activity of enantiomers can differ dramatically.
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Scaffold for Library Synthesis: Its versatile reactivity makes it an ideal core for creating compound libraries for high-throughput screening against various biological targets.[3]
References
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6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C10H11F2N. PubChem. [Link]
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6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride. MySkinRecipes. [Link]
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N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem. [Link]
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Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. [Link]
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Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]
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1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE | CAS 2217-40-5. Matrix Fine Chemicals. [Link]
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1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Organic Syntheses Procedure. [Link]
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Amine Reactivity. MSU Chemistry. [Link]
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